EGFR Inhibition vs. Erlotinib
Ethyl ester derivatives of 2-aminobenzothiazole-5-carboxylate (compounds 21–23) exhibit superior EGFR inhibitory activity compared to the clinical reference standard erlotinib. In an in vitro kinase inhibition assay, the ethyl ester series achieved IC₅₀ values of 0.11–0.16 µM, whereas erlotinib showed an IC₅₀ of 0.18 µM [1]. This represents a 12–39% improvement in potency. The carboxylic acid analogs (compounds 10–12) were not evaluated for EGFR inhibition in this study, underscoring the functional importance of the ester moiety.
| Evidence Dimension | EGFR inhibitory activity (IC₅₀, µM) |
|---|---|
| Target Compound Data | 0.11–0.16 µM (ethyl ester derivatives 21–23) |
| Comparator Or Baseline | Erlotinib (0.18 µM) |
| Quantified Difference | 12–39% more potent than erlotinib |
| Conditions | In vitro EGFR kinase inhibition assay |
Why This Matters
This quantitative advantage directly supports the selection of ethyl 2-aminobenzothiazole-5-carboxylate derivatives for programs targeting EGFR-driven cancers, where enhanced potency can translate to improved therapeutic windows.
- [1] Abd El-Meguid, E. A.; Naglah, A. M.; Moustafa, G. O.; Awad, H. M.; El Kerdawy, A. M. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. Bioorg. Med. Chem. Lett. 2022, 58, 128529. View Source
